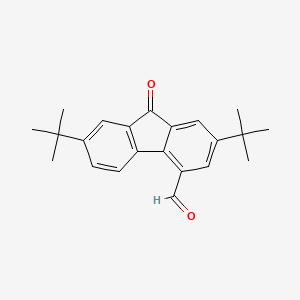
9H-Fluorene-4-carboxaldehyde, 2,7-bis(1,1-dimethylethyl)-9-oxo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“9H-Fluorene-4-carboxaldehyde, 2,7-bis(1,1-dimethylethyl)-9-oxo-” is an organic compound belonging to the fluorene family. Fluorenes are polycyclic aromatic hydrocarbons that are widely used in organic synthesis and materials science due to their unique structural and electronic properties. This particular compound features a fluorene core with carboxaldehyde and tert-butyl groups, making it a versatile intermediate in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “9H-Fluorene-4-carboxaldehyde, 2,7-bis(1,1-dimethylethyl)-9-oxo-” typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation of fluorene with tert-butyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. This is followed by oxidation reactions to introduce the carboxaldehyde group.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to ensure high-quality product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxaldehyde group to alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the fluorene core.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, and catalysts like palladium or copper.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols.
科学的研究の応用
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules
Biology and Medicine
Industry
In industry, the compound may be used in the production of advanced materials, such as polymers and electronic devices, due to its stable aromatic structure and functional versatility.
作用機序
The mechanism by which “9H-Fluorene-4-carboxaldehyde, 2,7-bis(1,1-dimethylethyl)-9-oxo-” exerts its effects depends on the specific reactions it undergoes. Generally, the compound can act as an electrophile or nucleophile in various organic reactions, interacting with other molecules to form new chemical bonds. The molecular targets and pathways involved are determined by the specific context of its use.
類似化合物との比較
Similar Compounds
Fluorene: The parent compound, lacking the carboxaldehyde and tert-butyl groups.
9-Fluorenone: A similar compound with a ketone group instead of the carboxaldehyde.
2,7-Di-tert-butylfluorene: A compound with tert-butyl groups but no carboxaldehyde.
Uniqueness
“9H-Fluorene-4-carboxaldehyde, 2,7-bis(1,1-dimethylethyl)-9-oxo-” is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a versatile intermediate in organic synthesis and materials science.
特性
CAS番号 |
189238-36-6 |
|---|---|
分子式 |
C22H24O2 |
分子量 |
320.4 g/mol |
IUPAC名 |
2,7-ditert-butyl-9-oxofluorene-4-carbaldehyde |
InChI |
InChI=1S/C22H24O2/c1-21(2,3)14-7-8-16-17(10-14)20(24)18-11-15(22(4,5)6)9-13(12-23)19(16)18/h7-12H,1-6H3 |
InChIキー |
XZSCBNATNCOMOK-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC2=C(C=C1)C3=C(C=C(C=C3C2=O)C(C)(C)C)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9H-Pyrido[4,3-b]indole](/img/structure/B14258550.png)
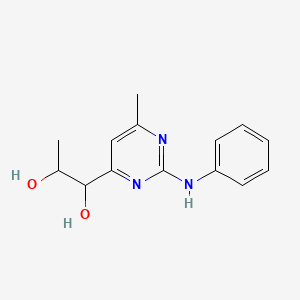
![2-[(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)sulfanyl]-5-chloropyridine](/img/structure/B14258571.png)
![[(1S,2S)-2-Methyl-2-(4-methylpent-3-en-1-yl)cyclopropyl]methanol](/img/structure/B14258575.png)
![Thieno[3,4-b]-1,4-dioxin, 2,3-dihydro-2-tetradecyl-](/img/structure/B14258582.png)

![N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylbenzamide](/img/structure/B14258593.png)


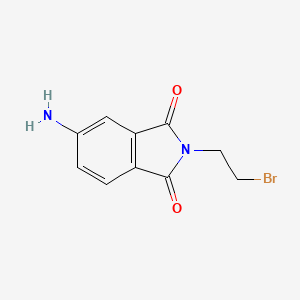
![4-[4,4-Bis(4-methylphenyl)buta-1,3-dien-1-yl]-N,N-diphenylaniline](/img/structure/B14258613.png)
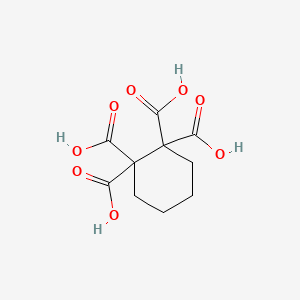
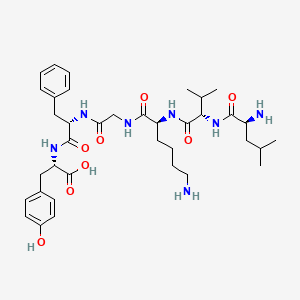
![2-Oxazolidinone, 3-[(1S)-2-nitro-1-phenylethyl]-4-phenyl-, (4S)-](/img/structure/B14258647.png)
